molecular formula C14H14ClF2NO2 B1445930 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride CAS No. 1803562-90-4

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride

Cat. No. B1445930
M. Wt: 301.71 g/mol
InChI Key: YQMAMRMHCVNBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride, commonly known as DFMA, is a synthetic compound with a wide variety of applications in the pharmaceutical and scientific research fields. It is a white solid with a melting point of 191-193 °C and a solubility of 0.6 g/mL in water. It has a molecular weight of 321.8 g/mol and a chemical formula of C11H12F2NO2•HCl. DFMA has been used in the synthesis of various pharmaceuticals, as well as for research purposes in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of related compounds demonstrate the versatility and reactivity of similar chemical structures, providing insights into potential applications of the target compound in synthesizing new materials or intermediates for further chemical reactions. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in different conditions highlights the influence of electron-withdrawing and electron-donating groups on the chemical behavior of anilides, which could relate to the reactivity of similar difluoromethoxy and methoxy substituted aniline derivatives (Itoh et al., 2002).

Pharmacological Evaluation

Although excluding drug use and dosage, the synthesis and evaluation of compounds for their biological activity is a significant area of interest. For example, the preparation and pharmacological evaluation of new series of derivatives based on similar aniline compounds provide a foundation for understanding how structural modifications can influence biological activity. Such studies could imply the potential of "4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride" in the development of new therapeutic agents (Patel et al., 2013).

Antimicrobial Activity

Research on novel quinazolinone derivatives, including reactions with primary aromatic amines and heterocyclic amines, suggests the potential of aniline derivatives in synthesizing compounds with antimicrobial properties. This indicates possible applications in designing new antimicrobial agents (Habib et al., 2013).

Corrosion Inhibition

The study on corrosion control using similar aniline derivatives in specific media demonstrates the potential application of "4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride" in corrosion inhibition. The research findings could inform the development of new corrosion inhibitors for industrial applications (Bentiss et al., 2009).

Electrochemical and Electrochromic Behaviors

Exploring the substituent effect on the electrochemical and electrochromic behaviors of ambipolar aromatic polyimides could provide insights into the electronic properties of related compounds. This research can guide the development of materials for electronic and optoelectronic applications (Huang et al., 2011).

properties

IUPAC Name

4-(difluoromethoxy)-3-(4-methoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2.ClH/c1-18-11-5-2-9(3-6-11)12-8-10(17)4-7-13(12)19-14(15)16;/h2-8,14H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMAMRMHCVNBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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